molecular formula C7H6BrF3N2 B13043987 (R)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13043987
M. Wt: 255.03 g/mol
InChI Key: FSNUFRYWJRCMLX-ZCFIWIBFSA-N
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Description

®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a bromopyridine moiety and a trifluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to introduce the trifluoroethanamine moiety.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyridin-3-yl acetate
  • (4-Bromopyridin-3-yl)acetonitrile
  • (4-Bromopyridin-3-yl)methanol

Uniqueness

®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a bromopyridine moiety and a trifluoroethanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1R)-1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

FSNUFRYWJRCMLX-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=CC(=C1Br)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CN=CC(=C1Br)C(C(F)(F)F)N

Origin of Product

United States

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